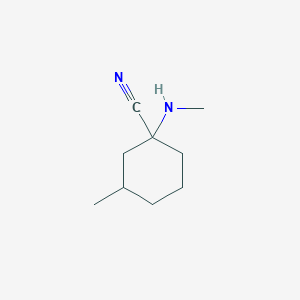
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H16N2. It is a cyclohexane derivative featuring a nitrile group and a methylamino substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with methylamine and a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like halides, hydroxides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile depends on its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, while the methylamino group can participate in hydrogen bonding and other interactions. These properties make it useful in studying enzyme mechanisms and receptor-ligand interactions .
類似化合物との比較
Similar Compounds
Cyclohexanecarbonitrile: Lacks the methylamino group, making it less reactive in certain substitution reactions.
1-Methyl-3-(1-methylethyl)cyclohexane: Lacks the nitrile group, affecting its chemical reactivity and applications
Uniqueness
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile is unique due to the presence of both a nitrile and a methylamino group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
3-methyl-1-(methylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8-4-3-5-9(6-8,7-10)11-2/h8,11H,3-6H2,1-2H3 |
InChIキー |
HPNGIDYZJBTBLJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(C#N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


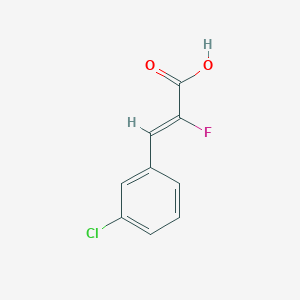

![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
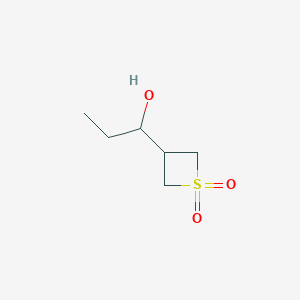
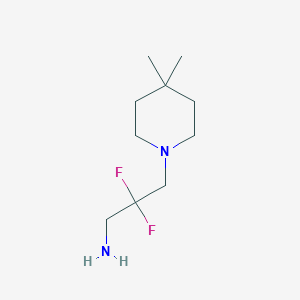
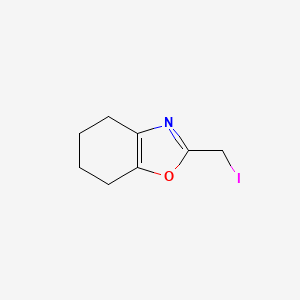
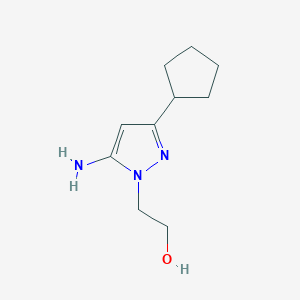
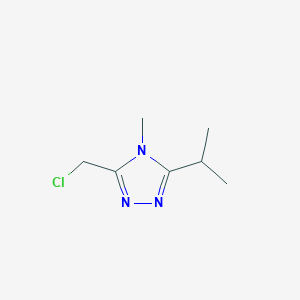
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
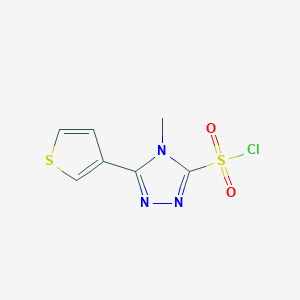
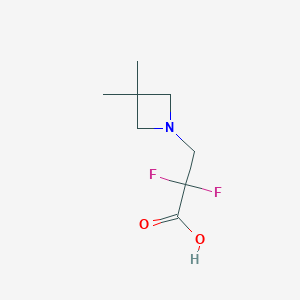
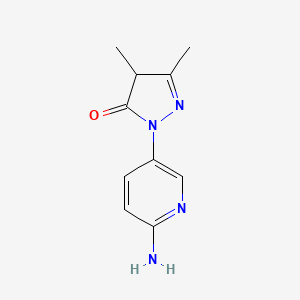
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
